molecular formula C18H26F6N2O10S2Si B14013945 ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)

((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate)

Cat. No.: B14013945
M. Wt: 636.6 g/mol
InChI Key: FWAPGLVKWWPQEV-WCQYABFASA-N
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Description

This compound is a highly specialized nucleoside derivative featuring a tetrahydrofuran core modified with a tert-butyldimethylsilyl (TBDMS) protecting group at the 3S,5R position and a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. The bis(trifluoromethanesulfonate) (triflate) groups at the 2,2-diyl positions serve as excellent leaving groups, making this compound a reactive intermediate in nucleoside chemistry and oligonucleotide synthesis . The TBDMS group enhances stability during synthetic manipulations, while the triflate groups facilitate nucleophilic substitution reactions, enabling selective functionalization of the tetrahydrofuran scaffold .

Properties

Molecular Formula

C18H26F6N2O10S2Si

Molecular Weight

636.6 g/mol

IUPAC Name

[(3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-(trifluoromethylsulfonyloxymethyl)oxolan-2-yl]methyl trifluoromethanesulfonate

InChI

InChI=1S/C18H26F6N2O10S2Si/c1-15(2,3)39(4,5)36-11-8-13(26-7-6-12(27)25-14(26)28)35-16(11,9-33-37(29,30)17(19,20)21)10-34-38(31,32)18(22,23)24/h6-7,11,13H,8-10H2,1-5H3,(H,25,27,28)/t11-,13+/m0/s1

InChI Key

FWAPGLVKWWPQEV-WCQYABFASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1(COS(=O)(=O)C(F)(F)F)COS(=O)(=O)C(F)(F)F)N2C=CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride, followed by the introduction of the pyrimidinyl moiety through nucleophilic substitution reactions. The final step involves the formation of the trifluoromethanesulfonate esters under mild conditions using trifluoromethanesulfonic anhydride.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl moiety.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions with ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) include substituted pyrimidinyl derivatives, silyl-protected alcohols, and various nucleophilic substitution products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable building block for the construction of pharmaceuticals, agrochemicals, and materials.

Biology and Medicine

In biology and medicine, ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) is used in the development of nucleoside analogs and other bioactive compounds. Its ability to modify nucleophilic sites in biomolecules makes it a useful tool in drug discovery and development.

Industry

In industry, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity enable the production of high-performance polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate) involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate groups serve as leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications, including the modification of biomolecules and the construction of complex organic frameworks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nucleoside Protection and Reactivity

Compound 1 : 1-((2R,4S,5R)-5-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (from )

  • Key Differences :
    • Lacks the bis(triflate) groups, featuring a hydroxyl group instead.
    • Retains the TBDMS-protected thymidine core but is less reactive due to the absence of triflate leaving groups.
    • Primarily used as a stabilized intermediate for further silylation or phosphorylation .

Compound 2 : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-((1-(((2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)undecanamide (from )

  • Key Differences :
    • Incorporates a fluorinated hydrophobic chain and triazole linkers for biomolecular conjugation.
    • Designed for applications in targeted drug delivery, contrasting with the target compound’s role as a synthetic intermediate.
    • Stability in aqueous environments is superior due to fluorocarbon chains, whereas the target compound’s triflate groups limit its solubility in polar solvents .

Compound 3 : (2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,3,4,5-tetrahydrofuran-2-one (from )

  • Key Differences :
    • Replaces TBDMS with an acetoxy group, offering labile protection under mild basic conditions.
    • Features a formyl group for further aldehyde-amine coupling, unlike the target compound’s triflate-driven substitution chemistry.
    • Demonstrates higher polarity and lower thermal stability compared to the TBDMS-protected target compound .

Compound 4 : Phosphate-containing analogue (from )

  • Key Differences: Includes a cyanoethyl-protected phosphate group, indicating use in oligonucleotide synthesis. Lacks triflate groups, relying on phosphate chemistry for nucleotide chain elongation. Exhibits lower reactivity in SN2 reactions compared to the target compound’s triflate-activated sites .

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3
Core Structure Tetrahydrofuran with TBDMS and bis(triflate) TBDMS-protected thymidine Fluorinated triazole-linked nucleoside Acetoxy-protected dihydropyrimidinone
Key Functional Groups Bis(triflate), TBDMS, dihydropyrimidinone Hydroxyl, TBDMS, thymidine Fluorocarbon chain, triazole Acetoxy, formyl
Reactivity High (triflates enable nucleophilic substitution) Moderate (hydroxyl requires activation) Low (designed for stability) Moderate (formyl enables conjugation)
Applications Synthetic intermediate for oligonucleotides Nucleoside protection Drug delivery systems Aldehyde-mediated bioconjugation
Solubility Limited in polar solvents due to triflates Soluble in pyridine/DCM High in fluorophilic media Moderate in DMSO/THF

Research Findings and Implications

  • Synthetic Utility : The target compound’s triflate groups outperform hydroxyl or phosphate analogues in facilitating rapid SN2 reactions, critical for constructing modified nucleosides .
  • Stability Trade-offs : While TBDMS enhances stability during synthesis, its bulkiness can sterically hinder reactions—unlike acetoxy groups in Compound 3, which are more accessible but less robust .
  • Industrial Relevance : Fluorinated analogues (Compound 2) prioritize biocompatibility and targeting, whereas the target compound is niche to laboratory-scale nucleotide engineering .

Biological Activity

The compound ((3S,5R)-3-((Tert-butyldimethylsilyl)oxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-YL)tetrahydrofuran-2,2-diyl)bis(methylene) bis(trifluoromethanesulfonate), often referred to as TBDMS derivative, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a tetrahydrofuran ring and a pyrimidine moiety, which may contribute to various biological activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₃₉F₆N₃O₇S₂Si₂
Molecular Weight487.69 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point411.4 ± 45.0 °C at 760 mmHg
Flash Point202.6 ± 28.7 °C
LogP6.34

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The TBDMS group enhances solubility and stability, allowing for better bioavailability and interaction with target proteins.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.
  • Receptor Modulation : The compound has been observed to modulate nuclear receptors such as PPARγ, which plays a crucial role in glucose and lipid metabolism .

Antiviral Activity

A recent study demonstrated that derivatives of similar compounds exhibit antiviral properties against RNA viruses. The structural components of TBDMS derivatives may enhance their efficacy as antiviral agents by inhibiting viral replication pathways .

Anticancer Potential

Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the pyrimidine moiety is hypothesized to contribute to this activity by interfering with DNA synthesis and repair mechanisms.

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibition of dihydrofolate reductase (DHFR).
    • Methodology : In vitro assays were conducted using varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent inhibition of DHFR activity with an IC50 value indicating moderate potency.
  • Antiviral Efficacy Evaluation :
    • Objective : Assess the antiviral effects against influenza virus.
    • Methodology : Cell cultures were treated with the compound prior to viral infection.
    • Results : A significant reduction in viral titers was observed, suggesting potential for development as an antiviral therapeutic.

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